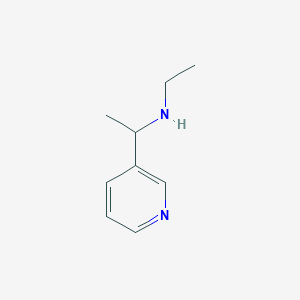
N-Ethyl-1-(pyridin-3-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethyl-1-(pyridin-3-yl)ethan-1-amine, also known as this compound, is a useful research compound. Its molecular formula is C9H14N2 and its molecular weight is 150.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry
N-Ethyl-1-(pyridin-3-yl)ethan-1-amine is primarily explored for its role as a pharmacophore in drug design. Its pyridine ring is known to enhance the bioactivity of compounds through interactions with biological targets.
Antimalarial Activity
Recent studies have indicated that pyridine derivatives can act as inhibitors of the lactate transporter PfFNT, which is crucial for the survival of malaria parasites. The compound's structural modifications have been shown to improve binding affinity and efficacy against Plasmodium falciparum, with submicromolar effective concentrations (EC50) observed in vitro . The incorporation of amine and anilide groups has been pivotal in enhancing interactions within the cytoplasmic vestibule of the transporter, leading to improved therapeutic profiles.
Antiparasitic Properties
Research has also highlighted the antiparasitic potential of this compound against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum. These diseases represent significant global health challenges, and compounds exhibiting activity against these pathogens are of high interest .
Neuropharmacology
The compound's structural characteristics suggest potential applications in neuropharmacology. Pyridine derivatives are often associated with modulation of neurotransmitter systems, which could lead to the development of novel treatments for neurological disorders.
Dopaminergic Activity
Preliminary investigations into similar pyridine compounds have suggested dopaminergic activity, which may be beneficial in treating conditions like Parkinson's disease or schizophrenia. The modulation of dopamine receptors could lead to significant advancements in therapeutic strategies .
Structure-Based Drug Design
The structural properties of this compound make it an attractive candidate for structure-based drug design (SBDD). Utilizing computational docking studies, researchers can predict how this compound interacts with various biological targets, optimizing its efficacy and reducing toxicity.
Case Studies and Research Findings
Several studies have employed SBDD methodologies to refine the design of pyridine-based compounds. For instance, modifications to the N-substituent groups have been shown to significantly impact both potency and selectivity against specific targets while minimizing cytotoxicity .
Toxicological Considerations
While exploring the applications of this compound, it is essential to consider its safety profile. Toxicity assessments indicate that this compound can cause skin irritation and is harmful if ingested . Therefore, ongoing research aims to balance efficacy with safety through careful structural modifications.
Data Table: Summary of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Antimalarial agents | Submicromolar EC50 against P. falciparum |
| Antiparasitic Activity | Treatment for Trypanosoma cruzi, Leishmania | Effective against protozoan parasites |
| Neuropharmacology | Potential dopaminergic activity | Modulation of neurotransmitter systems |
| Structure-Based Design | Optimization through computational studies | Enhanced binding affinity and reduced toxicity |
特性
IUPAC Name |
N-ethyl-1-pyridin-3-ylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-3-11-8(2)9-5-4-6-10-7-9/h4-8,11H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNOPKLVHKNERI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562278 |
Source


|
| Record name | N-Ethyl-1-(pyridin-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5746-54-3 |
Source


|
| Record name | N-Ethyl-1-(pyridin-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













